Z-Gly-Gly-Gly-OSu

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

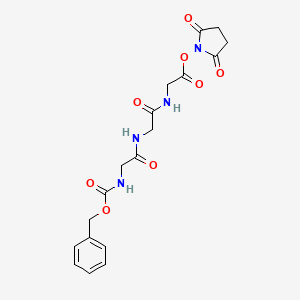

Z-Gly-Gly-Gly-OSu, also known as N-benzyloxycarbonyl-glycyl-glycyl-glycyl-N-hydroxysuccinimide ester, is a compound used in peptide synthesis. It is a derivative of glycine, a simple amino acid, and is often employed as a reagent in the formation of peptide bonds.

作用機序

Target of Action

Z-Gly-Gly-Gly-OSu is a derivative of glycine . Glycine is a non-essential amino acid that plays a crucial role in the production of proteins, DNA, and phospholipids, and contributes to muscle growth and energy regulation.

Mode of Action

As a glycine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects are generally associated with amino acids and their derivatives.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Gly-Gly-OSu typically involves the reaction of N-benzyloxycarbonyl-glycyl-glycyl-glycine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process.

化学反応の分析

Types of Reactions

Z-Gly-Gly-Gly-OSu primarily undergoes nucleophilic substitution reactions. It reacts with amines to form peptide bonds, making it a valuable reagent in peptide synthesis. The compound can also participate in hydrolysis reactions, where the ester bond is cleaved in the presence of water or aqueous solutions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature.

Hydrolysis: The reaction can occur in the presence of water or aqueous buffers, often under mild acidic or basic conditions.

Major Products

Peptide Bond Formation: The primary product is a peptide bond between the glycine derivative and the amine.

Hydrolysis: The major products are N-benzyloxycarbonyl-glycyl-glycyl-glycine and N-hydroxysuccinimide.

科学的研究の応用

Z-Gly-Gly-Gly-OSu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a coupling reagent to form peptide bonds. This compound is also used in the development of peptide-based drugs and in the study of protein-protein interactions. In addition, it is employed in the synthesis of peptide libraries for high-throughput screening in drug discovery.

類似化合物との比較

Similar Compounds

- Z-Gly-OSu (N-benzyloxycarbonyl-glycine N-hydroxysuccinimide ester)

- Z-Gly-Gly-OSu (N-benzyloxycarbonyl-glycyl-glycine N-hydroxysuccinimide ester)

- Z-Gly-Pro-OSu (N-benzyloxycarbonyl-glycyl-proline N-hydroxysuccinimide ester)

Uniqueness

Z-Gly-Gly-Gly-OSu is unique due to its tripeptide structure, which provides additional flexibility and specificity in peptide synthesis. Compared to its similar compounds, it offers a higher degree of reactivity and selectivity, making it a preferred choice for synthesizing longer peptide chains and complex peptide structures.

生物活性

Z-Gly-Gly-Gly-OSu (N-[(benzyloxy)carbonyl]glycyl-O-succinimide) is a compound widely recognized in biochemical research for its role as a peptide coupling agent. This article explores its biological activity, mechanisms, applications, and relevant research findings.

This compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group and an activated succinimide group. The compound has a molecular formula of C₁₄H₁₄N₂O₆ and a molecular weight of 306.27 g/mol. Its primary mechanism of action involves facilitating the formation of peptide bonds between amino acids, which is essential for protein synthesis.

The OSu ester group selectively reacts with free amine groups in peptides, leading to the formation of stable amide bonds. This reaction is crucial for extending peptide chains and synthesizing complex biomolecules, making this compound an invaluable tool in peptide synthesis and bioconjugation.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Peptide Bond Formation : The compound enhances the efficiency of peptide bond formation, critical for synthesizing peptides necessary for various biological functions.

- Stability and Solubility : It improves the solubility and stability of peptides in biological systems, potentially enhancing their pharmacokinetics and bioavailability .

- Bioconjugation : this compound is extensively used in linking peptides to proteins or other biomolecules, facilitating the development of peptide-based therapeutics and vaccines .

Applications in Research

This compound has diverse applications across several fields:

- Peptide Synthesis : It serves as a key intermediate in synthesizing longer peptides.

- Drug Development : The compound is employed in creating peptide-based drugs and drug delivery systems.

- Proteomics : It modifies proteins and peptides for mass spectrometry analysis, aiding in the identification and characterization of biomolecules .

Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

- Synthesis Efficiency : Research indicates that the presence of this compound significantly reduces side reactions during peptide synthesis, leading to higher purity products. This was demonstrated in studies involving glycine-rich peptide sequences derived from histones .

- Inhibition Studies : Inhibition assays have shown that this compound interacts effectively with various nucleophiles, enhancing its utility in bioconjugation applications .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Histone Peptide Synthesis : A study demonstrated that using this compound improved the synthetic purity of glycine-rich peptides derived from histone H4, showcasing its role in optimizing peptide synthesis protocols .

- Bioconjugation Applications : In drug development research, this compound was utilized to create stable conjugates between peptides and therapeutic proteins, demonstrating its importance in developing targeted drug delivery systems.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O8/c23-13(20-10-17(27)30-22-15(25)6-7-16(22)26)8-19-14(24)9-21-18(28)29-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,19,24)(H,20,23)(H,21,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQMBDPUZSXHOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CNC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。